檀香醇

描述

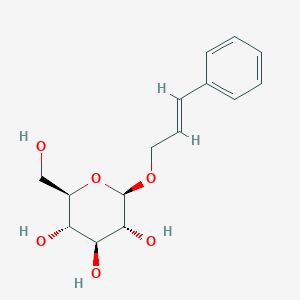

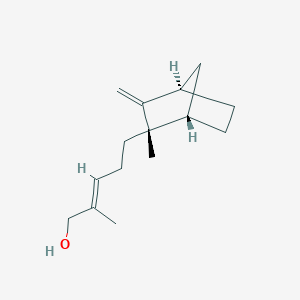

SANTALOL is a complex organic compound characterized by its unique bicyclic structure

科学研究应用

SANTALOL has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.

Industry: Used in the synthesis of specialty chemicals and materials.

作用机制

Target of Action

Santalol, a sesquiterpene isolated from Sandalwood, has been found to have a variety of therapeutic properties, including anti-inflammatory, anti-oxidant, anti-viral, and anti-bacterial activities . It has been shown to have anticancer effects in chemically-induced skin carcinogenesis .

Mode of Action

Santalol’s mode of action is primarily through its interaction with these targets, leading to a variety of cellular changes. For instance, it has been shown to induce cell-cycle arrest and apoptosis in cancer cells . The molecular mechanisms of such antitumor effects are credited to modifications in major cancer signaling pathways, including AP-1, MAPK, PI3K/Akt and β-catenin pathways, in addition to the caspases/PARP activation and p21 up-regulations .

Biochemical Pathways

Santalol affects several biochemical pathways. The biosynthetic pathways of santalenes and santalols have been elucidated using a synthetic biology strategy . The optimized chimeric CYP736A167opt-46tATR1opt exhibits higher activity to oxidize santalenes into santalols .

Pharmacokinetics

It is known that santalol is a major component of sandalwood oil, which is obtained from the steam distillation of the heartwood of the sandalwood tree .

Result of Action

The result of Santalol’s action at the molecular and cellular level is primarily its anticancer effects. It has been shown to reduce visible prostate tumors, protect normal tissue, and delay progression from a precancerous condition to a high-grade form of cancer . It also has antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties .

Action Environment

The action of Santalol can be influenced by environmental factors. For instance, the production of Santalol is influenced by the growth conditions of the sandalwood tree. The tree is slow-growing and takes about 15–20 years to form heartwood from which oil is distilled .

生化分析

Biochemical Properties

Santalol interacts with various enzymes and proteins in biochemical reactions . The biosynthesis pathways of santalol were constructed using a synthetic biology strategy . The assembled biosynthetic cassettes were integrated into the multiple copy loci of δ gene in S. cerevisiae BY4742 . The optimized chimeric CYP736A167opt-46tATR1opt exhibits higher activity to oxidize santalenes into santalols .

Cellular Effects

Santalol has excellent pharmacological activities such as antibacterial, anti-inflammatory, and antitumor . It influences cell function by interacting with various cellular processes .

Molecular Mechanism

Santalol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The de novo synthesis of santalols by P450-CPR chimera in S. cerevisiae is a key step in its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of santalol change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of santalol vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Santalol is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Santalol is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of santalol and its effects on activity or function are being researched . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of SANTALOL typically involves multiple steps. One common method includes the use of a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

化学反应分析

Types of Reactions

SANTALOL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

相似化合物的比较

Similar Compounds

Bicyclo[2.2.1]heptan-2-ol: Shares a similar bicyclic structure but differs in functional groups.

(1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with different substituents.

Uniqueness

SANTALOL is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties.

属性

CAS 编号 |

11031-45-1 |

|---|---|

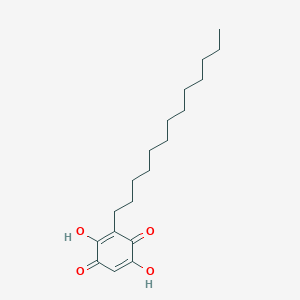

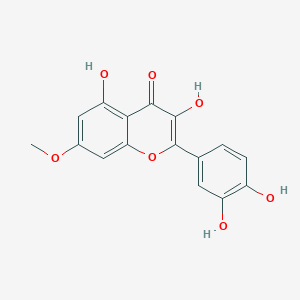

分子式 |

C15H24O |

分子量 |

220.35 g/mol |

IUPAC 名称 |

(E)-2-methyl-5-[(2S)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13?,14?,15-/m1/s1 |

InChI 键 |

OJYKYCDSGQGTRJ-PIDYCISJSA-N |

SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

手性 SMILES |

C/C(=C\CC[C@]1(C2CCC(C2)C1=C)C)/CO |

规范 SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

密度 |

0.965-0.975 |

Key on ui other cas no. |

77-42-9 11031-45-1 |

物理描述 |

Liquid Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. |

Pictograms |

Irritant |

溶解度 |

Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin. Miscible at room temperature (in ethanol) |

同义词 |

santalol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does santalol exert its chemopreventive effects against skin cancer?

A1: α-Santalol exhibits chemopreventive effects against skin cancer through multiple mechanisms. It inhibits tumor initiation and promotion by suppressing the activity of ornithine decarboxylase (ODC) [, , ], an enzyme crucial for cell proliferation. Moreover, α-santalol induces apoptosis, a programmed cell death mechanism, in skin cancer cells [, , , ].

Q2: Does santalol influence cell cycle progression?

A2: Yes, α-santalol induces cell cycle arrest at the G2/M phase in various cancer cell lines, including human epidermoid carcinoma A431 cells [, ] and human breast cancer cells (both ER-positive and ER-negative) []. This arrest disrupts the tightly regulated cell cycle, preventing uncontrolled proliferation often observed in cancer.

Q3: Does santalol impact inflammation?

A3: Yes, both sandalwood oil and its purified components, α-santalol and β-santalol, have shown anti-inflammatory properties. They suppress the production of various cytokines and chemokines stimulated by lipopolysaccharides in skin cells []. This anti-inflammatory activity contributes to its therapeutic potential in inflammatory skin conditions.

Q4: What is the molecular formula and weight of santalol?

A4: The molecular formula of santalol is C15H24O, and its molecular weight is 220.35 g/mol.

Q5: What are the key spectroscopic features of santalol?

A5: Spectroscopic data, including NMR and GC-MS, are crucial for the characterization of santalol. For instance, α-santalol was isolated from sandalwood oil and characterized by nuclear magnetic resonance and gas chromatography-mass spectrometry [].

Q6: How does the stereochemistry of the santalol molecule influence its odor?

A6: The odor profile of santalol is greatly influenced by its stereochemistry. Research indicates that (Z)-α-santalol possesses a distinct woody odor, while the (E)-isomer is odorless or exhibits different odor profiles []. This difference highlights the importance of stereochemistry in odor perception.

Q7: Does modifying the side chain of santalol affect its odor?

A7: Yes, modifying the side chain of santalol can significantly impact its odor. Studies have investigated the structure-odor relationship of α-santalol derivatives with modified side chains, revealing that changes to the side chain can alter the odor profile [, ]. These findings underline the importance of the side chain in defining the overall odor characteristics of santalol.

Q8: Has santalol shown efficacy in animal models of disease?

A8: α-Santalol demonstrates chemopreventive effects in various mouse models of skin carcinogenesis, including CD-1, SENCAR, and SKH-1 mice [, , , , , , , ]. These preclinical studies provide strong evidence for santalol's potential as a chemopreventive agent.

Q9: What is the role of santalol in traditional medicine?

A9: Sandalwood and its oil, rich in santalol, have been used in traditional Indian medicine (Ayurveda) for centuries to treat a wide range of ailments, including skin diseases, digestive issues, and fever [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。